molecular formula C15H15N5O2S B299715 N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Cat. No. B299715
M. Wt: 329.4 g/mol
InChI Key: CZUBFGSDUMZUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune system's response to infections and other diseases. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide works by inhibiting the activity of BTK, a key protein kinase involved in the signaling pathways of B-cells. BTK is essential for the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide can prevent the proliferation and survival of cancer cells and reduce the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have a potent and selective inhibitory effect on BTK activity, with an IC50 value in the low nanomolar range. In preclinical studies, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to reduce the proliferation and survival of cancer cells and to decrease the production of autoantibodies in autoimmune diseases. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide as a research tool is its high potency and selectivity for BTK, which allows for precise modulation of B-cell signaling pathways. N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to be effective in various preclinical models of cancer and autoimmune diseases, making it a valuable tool for studying the pathogenesis and treatment of these conditions. However, one limitation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another potential direction is the investigation of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in other diseases where B-cell dysregulation plays a role, such as primary immunodeficiencies and allergic disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may lead to the discovery of new therapeutic agents for a wide range of diseases.

Synthesis Methods

The synthesis of N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide involves several steps, starting with the reaction of N-ethyl-4-aminobiphenyl with sodium azide to form the corresponding azide compound. The azide is then reduced to the corresponding amine, which is subsequently treated with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the tetrazole ring is introduced by reacting the sulfonamide with sodium azide in the presence of copper (I) iodide.

Scientific Research Applications

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results as a potential therapeutic agent. In a study published in Cancer Research, N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was found to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Another study published in the Journal of Immunology showed that N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide was effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.

properties

Product Name

N-ethyl-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-ethyl-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O2S/c1-2-17-23(21,22)15-9-5-13(6-10-15)12-3-7-14(8-4-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3

InChI Key

CZUBFGSDUMZUPK-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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